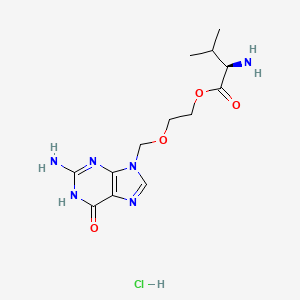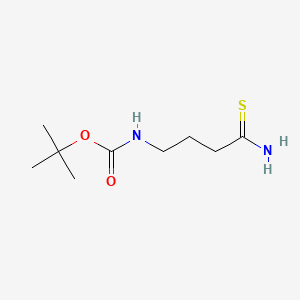
d-リボース-3-d
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, also known as (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, is a useful research compound. Its molecular formula is C5H10O5 and its molecular weight is 151.136. The purity is usually 95%.
BenchChem offers high-quality (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
グリケーションと酸化ストレスの軽減
D-リボース-3-dは、糖尿病とその二次的合併症の原因となる主要な要因であるグリケーションと酸化ストレスに対する影響を調べるための研究で使用されてきました . ある研究では、D-リボース誘導グリケーションは、ニゲラサチバ種子の水性抽出物によって減衰されました .
抗糖尿病能力
This compoundの抗糖尿病能力は、α-アミラーゼとα-グルコシダーゼ酵素の抑制を使用して評価されてきました . この化合物は、グリケーションの予防、カルボニル産生の減少、チオールの修飾において可能性を示してきました .
DNA損傷保護
This compoundは、DNA損傷保護に強い能力があることが判明しました . D-リボースとリシンをpBR322に加えると、DNA鎖の切断が増加することが観察されています .
うっ血性心不全と糖尿病の管理
This compoundは、うっ血性心不全と糖尿病、およびそれらの合併症において、潜在的な臨床的用途を持っています . D-リボースの補給は、有益な効果があることが示唆されています .
ATP回復
This compoundは、慢性犬モデルにおける大規模心筋虚血後のATP回復に、有益な長期的な効果があることが報告されています .
アルツハイマー病の治療
作用機序
Target of Action
D-Ribose-3-D, also known as D-[3-2H]ribose or (3R,4R,5R)-4-Deuteriooxane-2,3,4,5-tetrol, primarily targets the cellular energy production system . It plays a crucial role in the production of adenosine triphosphate (ATP), a molecule that helps store and release energy . ATP also supports muscle contraction and the body’s nerve signals .
Mode of Action
D-Ribose-3-D interacts with its targets by facilitating and assisting in the synthesis of ATP . Instead, it ensures there’s enough original ATP synthesized for the mitochondria to recycle .
Biochemical Pathways
D-Ribose-3-D affects the pentose phosphate pathway (PPP), a metabolic pathway parallel to glycolysis . It contributes to ATP production through the nonoxidative phase of the PPP and also participates in nucleotide synthesis . D-Ribose-3-D is an essential component of the respiratory, skeletal, and nervous systems .
Pharmacokinetics
D-Ribose-3-D is absorbed rapidly with a mean Tmax ranging between 18 and 30 minutes . The area under the curve (AUC) and peak concentration (Cmax) increase more than proportionally with dose, indicating increased absorption and saturation of metabolism . With doubling the intravenous dose, AUC was significantly increased by threefold, while the clearance was decreased by 44% . The half-life was 1.7-fold longer at the higher dose .
Result of Action
The molecular and cellular effects of D-Ribose-3-D’s action include enhanced recovery in ATP levels . This leads to maintenance in exercise performance, as well as lower levels of perceived exertion and creatine kinase . D-Ribose-3-D supplementation may also efficiently target ‘hibernating’ myocardium and reduce cardiomyocyte loss of ATP attributed to ischemia in patients .
Action Environment
Environmental factors can influence the action, efficacy, and stability of D-Ribose-3-D. For instance, diet and physical activity can affect the metabolism of D-Ribose-3-D . Additionally, certain medical conditions such as diabetes and cognitive dysfunction have been associated with elevated D-Ribose-3-D levels
生化学分析
Biochemical Properties
D-Ribose-3-D plays a significant role in biochemical reactions. It is a crucial component of ribonucleotides, which are the building blocks of RNA . This means that D-Ribose-3-D interacts with a variety of enzymes, proteins, and other biomolecules involved in the synthesis and regulation of RNA. The nature of these interactions is complex and involves multiple biochemical pathways.
Cellular Effects
The effects of D-Ribose-3-D on various types of cells and cellular processes are profound. As a key component of ribonucleotides, D-Ribose-3-D influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its presence or absence can significantly affect the overall functioning of a cell.
Dosage Effects in Animal Models
The effects of D-Ribose-3-D can vary with different dosages in animal models. For instance, a study showed that D-Ribose could cause cognitive impairment in rodents, and cognition deteriorated with increasing dose .
特性
IUPAC Name |
(3R,4R,5R)-4-deuteriooxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-YOLHSRPWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@@H](COC([C@@H]1O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[(Phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B583879.png)




![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)



